molecular formula C44H53N7O10 B12952229 Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester

Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester

Cat. No.: B12952229
M. Wt: 839.9 g/mol
InChI Key: JQQSCYLCMWTGJS-ZPGRZCPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as amino, carbonyl, and methoxy groups

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. One common synthetic route involves the use of amino and carbonyl functional groups to form the desired product. The reaction conditions typically include mild temperatures and the use of specific catalysts to ensure high regioselectivity and yield . Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbonyl functional groups play a crucial role in these interactions, allowing the compound to bind to its targets and exert its effects. The pathways involved in these interactions can vary depending on the specific application and target .

Properties

Molecular Formula

C44H53N7O10

Molecular Weight

839.9 g/mol

IUPAC Name

benzyl N-[(5S)-5-amino-6-[3-[[(2S)-1-(3-carbamoyl-4-methoxyanilino)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-4-methoxyanilino]-6-oxohexyl]carbamate

InChI

InChI=1S/C44H53N7O10/c1-58-37-21-19-31(25-33(37)39(46)52)50-42(55)36(18-10-12-24-48-44(57)61-28-30-15-7-4-8-16-30)51-40(53)34-26-32(20-22-38(34)59-2)49-41(54)35(45)17-9-11-23-47-43(56)60-27-29-13-5-3-6-14-29/h3-8,13-16,19-22,25-26,35-36H,9-12,17-18,23-24,27-28,45H2,1-2H3,(H2,46,52)(H,47,56)(H,48,57)(H,49,54)(H,50,55)(H,51,53)/t35-,36-/m0/s1

InChI Key

JQQSCYLCMWTGJS-ZPGRZCPFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N

Origin of Product

United States

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